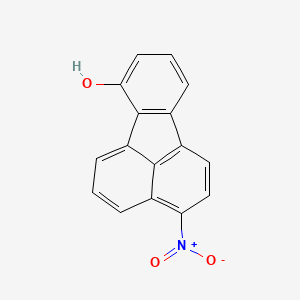![molecular formula C9H14BrO5P B14296973 Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate CAS No. 113327-63-2](/img/structure/B14296973.png)
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is an organophosphorus compound that features a brominated furan ring attached to a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromofuran-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by proton transfer and elimination of water to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Diethyl [(4-bromofuran-2-yl)(oxo)methyl]phosphonate.
Reduction: Diethyl [(furan-2-yl)(hydroxy)methyl]phosphonate.
Substitution: Diethyl [(4-substituted furan-2-yl)(hydroxy)methyl]phosphonate.
Applications De Recherche Scientifique
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine atom and the phosphonate group can participate in various interactions, such as hydrogen bonding and electrostatic interactions, which contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [(4-fluorofuran-2-yl)(hydroxy)methyl]phosphonate
- Diethyl [(4-chlorofuran-2-yl)(hydroxy)methyl]phosphonate
- Diethyl [(4-iodofuran-2-yl)(hydroxy)methyl]phosphonate
Uniqueness
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Propriétés
Numéro CAS |
113327-63-2 |
|---|---|
Formule moléculaire |
C9H14BrO5P |
Poids moléculaire |
313.08 g/mol |
Nom IUPAC |
(4-bromofuran-2-yl)-diethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H14BrO5P/c1-3-14-16(12,15-4-2)9(11)8-5-7(10)6-13-8/h5-6,9,11H,3-4H2,1-2H3 |
Clé InChI |
CGSHMLLGXACZQM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC(=CO1)Br)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
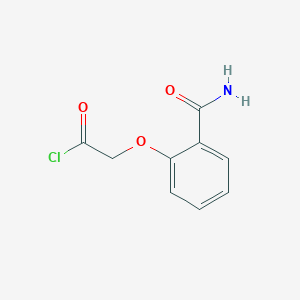
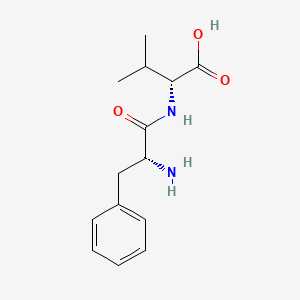
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
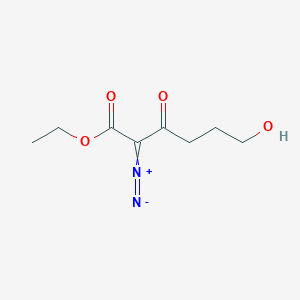

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
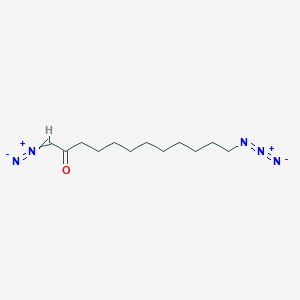

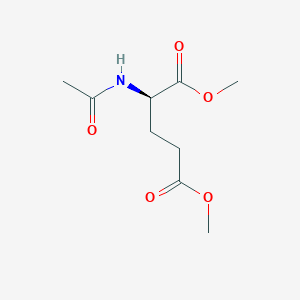
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
